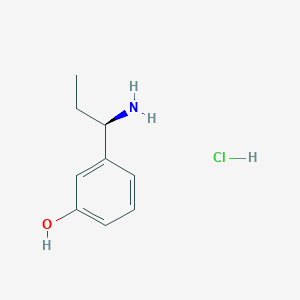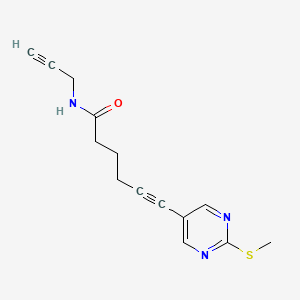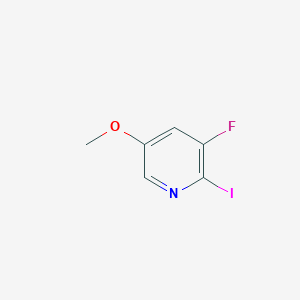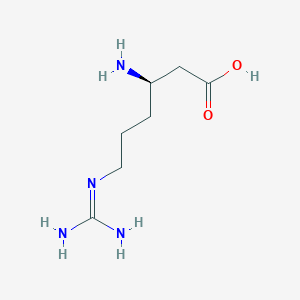
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 3-methylbenzene (toluene) followed by the introduction of difluoromethyl and fluorine groups. The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine gases, along with catalysts to facilitate the reactions. Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene can be compared with similar compounds such as:
2-Chloro-1,1-difluoroethane: A haloalkane with similar halogenation but different structural properties.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Another halogenated compound with distinct applications and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting chemical properties, which make it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C8H6ClF3 |
|---|---|
Molekulargewicht |
194.58 g/mol |
IUPAC-Name |
2-chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H6ClF3/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,8H,1H3 |
InChI-Schlüssel |
LCJUIARMURICSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)

![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)



![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)



